1-cyclohexyl-3-hydroxy-4-(3-nitrophenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
1-CYCLOHEXYL-3-HYDROXY-4-(3-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound featuring a unique structure that includes a cyclohexyl group, a hydroxy group, a nitrophenyl group, and a pyrazolo-thiazepin ring system
Preparation Methods
The synthesis of 1-CYCLOHEXYL-3-HYDROXY-4-(3-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazolo-thiazepin core, followed by the introduction of the cyclohexyl, hydroxy, and nitrophenyl groups under specific reaction conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-CYCLOHEXYL-3-HYDROXY-4-(3-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar compounds to 1-CYCLOHEXYL-3-HYDROXY-4-(3-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE include other pyrazolo-thiazepin derivatives. These compounds share the core structure but differ in the substituents attached to the ring system. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H20N4O4S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-cyclohexyl-4-(3-nitrophenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C18H20N4O4S/c23-14-10-27-16(11-5-4-8-13(9-11)22(25)26)15-17(19-14)21(20-18(15)24)12-6-2-1-3-7-12/h4-5,8-9,12,16H,1-3,6-7,10H2,(H,19,23)(H,20,24) |
InChI Key |
HICMTOVVJSFNBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C(SCC(=O)N3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
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